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Compound Name: Ciramadol

cat. No.: B049922

An In-depth Technical Guide to Ciramadol (CAS Number: 63269-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciramadol (also known as WY-15,705) is a synthetic opioid analgesic developed in the late
1970s.[1][2] Structurally, it is a benzylamine derivative related to compounds such as tramadol
and tapentadol.[1][3] Pharmacologically, Ciramadol is characterized as a mixed agonist-
antagonist at the p-opioid receptor.[1][3][4] This profile suggests a potential for providing
analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it
a compound of significant interest in pain management research.[1][2] Clinical studies have
shown its analgesic potency to be slightly greater than codeine but less than morphine, with
efficacy in treating postoperative and chronic pain.[1][5][6][7]

This technical guide provides a comprehensive overview of the chemical properties,
pharmacological profile, synthesis, and analytical methodologies related to Ciramadol,
intended as a resource for professionals in drug development and pharmacology.

Chemical and Physical Properties

Ciramadol is a crystalline solid. Its key chemical and physical properties are summarized in the
table below.
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Property Value Reference(s)
CAS Number 63269-31-8 (11811
3-{(R)-Dimethylamino-
[(1IR,2R)-2-
IUPAC Name [11[3]
hydroxycyclohexyl]}methyl]phe
nol
WY-15,705, (-)-cis-2-(a-
Other Names dimethylamino-m- [8]
hydroxybenzyl)cyclohexanol
Molecular Formula C15H23NO2 [1]8]

Molar Mass 249.354 g-mol—1 [1]
Melting Point 191-193 °C [8]
Appearance Crystals from acetone/hexane [8]
OC1=CC=CC(--INVALID-LINK-
SMILES [1]
-N(C)C)=C1
UVTLONZTPXCUPU-
InChl Key [1]
ZNMIVQPWSA-N
Pharmacology

Mechanism of Action

Ciramadol's primary mechanism of action is through its interaction with the p-opioid receptor,

where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and

activates the receptor but produces a submaximal response compared to full agonists like

morphine.[3] This property is believed to contribute to its ceiling effect on respiratory

depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action

as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would

contribute to its analgesic effect by modulating descending inhibitory pain pathways, though

this is less characterized than its opioid activity.[10]

Receptor Binding Profile
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Specific quantitative binding data (Ki values) for Ciramadol at the y (mu), o (delta), and k
(kappa) opioid receptors are not readily available in the cited literature. However, data for the
structurally related compound, tramadol, and its primary active metabolite, O-
desmethyltramadol (M1), are available and provide context for the binding affinities of this
chemical class at the human p-opioid receptor (nMOR). The metabolite (+)-M1 is primarily
responsible for the opioid-mediated analgesic effect of tramadol and shows significantly higher
affinity than the parent compound.

Compound Receptor Ki (nM) Reference(s)
(x)-Tramadol hMOR 2400 [6]
(+)-M1 (metabolite) hMOR 3.4 [6]
(-)-M1 (metabolite) hMOR 240 [6]

Note: This data is for tramadol, not Ciramadol, and is presented for comparative purposes
only.

Pharmacokinetics

A preliminary pharmacokinetic study of a 30 mg intravenous dose of Ciramadol in eight
healthy human volunteers revealed the following parameters. The disposition of the drug was
described by a two-compartment open model. The desmethyl metabolite of Ciramadol was not
detected in the plasma during this study.[11]

Parameter Mean Value Unit Reference
Distribution Volume 56 L L [11]
Elimination Half-life

3.85 hours [11]
(t2)
Mean Body Clearance 154 mL/min [11]

Signaling Pathway
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Activation of the p-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like
Ciramadol initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory
G-protein (Gai/o). Upon activation, the G-protein dissociates into its Ga and Gy subunits,
which then modulate downstream effectors to produce an overall inhibitory effect on the
neuron, reducing nociceptive signaling.
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Caption: Canonical Gi-coupled opioid receptor signaling pathway.

Synthesis and Analysis
Synthetic Workflow

The synthesis of Ciramadol is a multi-step process starting from 3-
(methoxymethoxy)benzaldehyde and cyclohexanone.[1] The key transformations include a
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Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of
the ketone, and a final hydrolysis step to yield the free phenol.

3-(Methoxymethoxy)benzaldehyde
+ Cyclohexanone

Claisen-Schmidt
Condensation

Ghalcone Intermediata

Michael Addition
(Dimethylamine)

Gminoketone Intermediat(a

Stereospecific
Reduction

Gis-Aminoalcohol Intermediata

Mild Acid
Hydrolysis

Ciramadol
(Final Product)
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Caption: Key steps in the chemical synthesis of Ciramadol.

Analytical Methodology: HPLC-UV

A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the
quantification of Ciramadol in biological matrices such as human plasma.[11] The following
protocol is a representative method adapted from procedures for the related compound,
tramadol.[12][13]

Objective: To determine the concentration of Ciramadol in human plasma.
1. Materials and Reagents:

» Ciramadol reference standard

 Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample
o HPLC-grade acetonitrile, methanol, and water

o Buffer salts (e.g., potassium phosphate)

o Acids/Bases for pH adjustment (e.g., phosphoric acid)

o Human plasma (blank, for calibration standards and controls)

o Extraction solvent (e.g., methyl tert-butyl ether)

2. Sample Preparation (Liquid-Liquid Extraction):

e Pipette 500 pL of human plasma into a clean microcentrifuge tube.

e Add 50 pL of the Internal Standard working solution.

e Add 100 pL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.

o Add 2 mL of extraction solvent.
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Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
Transfer the upper organic layer to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 pL of the mobile phase.
Vortex briefly and transfer to an HPLC autosampler vial.
. Chromatographic Conditions:
HPLC System: Agilent 1200 series or equivalent with UV detector.
Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 um, 250 x 4.6 mm).[12]

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH2POa4, pH
3.0).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 pL.

Column Temperature: 30°C.

UV Detection Wavelength: ~270 nm (based on phenol chromophore).
. Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Ciramadol/IS) against the
nominal concentration of the calibration standards.

Perform a linear regression analysis to determine the slope, intercept, and correlation
coefficient (r2 > 0.99).

Quantify Ciramadol in unknown samples by interpolating their peak area ratios from the
calibration curve.
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Experimental Protocols
In Vitro: Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the binding affinity
(Ki) of a test compound like Ciramadol for the p-opioid receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of Ciramadol for the human
p-opioid receptor.

1. Materials:

» Receptor Source: Cell membranes from a stable cell line expressing the recombinant human
p-opioid receptor (e.g., CHO-hMOR cells).[14]

o Radioligand: [3H]-DAMGO (a selective y-opioid receptor agonist).[15]

e Test Compound: Ciramadol.

» Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 uM).[15]
e Assay Buffer: 50 mM Tris-HCI, pH 7.4.[15]

« Filtration Apparatus: Cell harvester with glass fiber filters.

 Scintillation Counter.

2. Procedure:

 Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer
to a final protein concentration of 10-20 pg per well.[15]

o Assay Setup: In a 96-well plate, add the following in triplicate:

o Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Ke, e.g., 1 nM), and
membrane suspension.[15]

o Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 uM Naloxone, and membrane
suspension.[15]
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o Competitive Binding: Assay buffer, [*H]-DAMGO, and varying concentrations of
Ciramadol.

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]

Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters
using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove
unbound radioligand.[15]

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in
counts per minute, CPM) using a scintillation counter.[15]

. Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific
Binding (CPM).[15]

Generate a competition curve by plotting the percentage of specific binding against the
logarithm of the Ciramadol concentration.

Determine the ICso value (the concentration of Ciramadol that inhibits 50% of specific [3H]-
DAMGO binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L] is
the concentration of the radioligand and Ke is its dissociation constant.[14]
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Caption: Workflow for an in vitro radioligand binding assay.
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In Vivo: Hot Plate Analgesia Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics
by measuring the reaction time of an animal to a thermal stimulus.[16]

Objective: To evaluate the analgesic effect of Ciramadol in a rodent model.
1. Materials and Apparatus:
e Subjects: Male Swiss-Webster mice (20-30 g).

o Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo
Basile).[17]

o Test Compound: Ciramadol, dissolved in a suitable vehicle (e.g., saline).

e Control: Vehicle solution.

e Positive Control: Morphine (e.g., 10 mg/kg).

2. Procedure:

e Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

o Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-
damaging temperature (e.g., 55 £ 1°C).[18]

o Baseline Latency: Place each mouse individually on the hot plate within a transparent glass
cylinder to confine it.[16] Measure the time (latency) until the animal exhibits a nociceptive
response (e.g., licking a hind paw, jumping).[16] This is the baseline latency. A cut-off time
(e.g., 30-60 seconds) must be set to prevent tissue damage.

» Dosing: Administer Ciramadol, vehicle, or morphine to different groups of animals via the
desired route (e.g., intraperitoneal, oral).

o Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60,
90, 120 minutes), place each mouse back on the hot plate and measure the response
latency again.
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o Data Recording: Record the latency for each animal at each time point.
3. Data Analysis:
e The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).

o Calculate % MPE using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-
off time - Baseline latency)] x 100.

o Compare the % MPE between the Ciramadol-treated groups, the vehicle control group, and
the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-
hoc tests).

Clinical Overview and Conclusion

Clinical trials have demonstrated that Ciramadol is an effective analgesic for postoperative
pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of
Ciramadol was found to be significantly more effective than 50 mg of pentazocine and
placebo, and generally more effective than a 60 mg dose of Ciramadol.[5] In other studies, oral
doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative
pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea,
vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]

In conclusion, Ciramadol is a potent synthetic analgesic with a unique mixed agonist-
antagonist profile at the p-opioid receptor. This pharmacology suggests a favorable safety
profile concerning respiratory depression and abuse liability compared to full opioid agonists.
While its clinical development appears to have been limited, its properties make it an important
reference compound for the development of safer, centrally acting analgesics. Further research
to fully elucidate its binding affinities at all opioid receptor subtypes and to explore its potential
SNRI activity is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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